molecular formula C20H21FN4O2S B2913677 1-(3-Fluorobenzyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea CAS No. 1396795-48-4

1-(3-Fluorobenzyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Cat. No.: B2913677
CAS No.: 1396795-48-4
M. Wt: 400.47
InChI Key: AMVPKMNXNQRYCW-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a synthetic chemical agent incorporating a 1,2,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry for its privileged status in probing diverse biological targets. The 1,2,4-oxadiazole moiety is a key structural feature in compounds investigated for modulating central nervous system (CNS) targets. Specifically, derivatives containing this ring system are actively researched for their potential multi-target activity in complex neurodegenerative conditions, with studies highlighting their action against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), β-secretase (BACE-1), and monoamine oxidase B (MAO-B), as well as their capacity to inhibit amyloid-beta (Aβ) aggregation . The integration of a urea functionality further enhances the molecular complexity, offering additional hydrogen-bonding interactions that are valuable in the study of protein-ligand binding affinities and specificities. Beyond neuroscientific research, the 1,2,4-oxadiazole core is a versatile scaffold in chemical biology and drug discovery, appearing in compounds studied for a range of pharmacological activities. This compound is provided exclusively to support these advanced research endeavors, offering scientists a specialized tool for in vitro biochemical and pharmacological studies.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2S/c21-16-6-4-5-14(11-16)12-22-19(26)24-20(8-2-1-3-9-20)18-23-17(25-27-18)15-7-10-28-13-15/h4-7,10-11,13H,1-3,8-9,12H2,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVPKMNXNQRYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NC(=O)NCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Fluorobenzyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available literature regarding its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C20H21FN4O2S
  • Molecular Weight : 396.47 g/mol
  • Chemical Structure : The compound features a urea linkage with a fluorobenzyl group and a thiophene-substituted oxadiazole moiety, which are known for their biological activities.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of various oxadiazole derivatives against cancer cell lines. Notably, compounds similar to this compound have demonstrated significant cytotoxicity.

  • Cytotoxicity Assays :
    • The MTT assay was employed to determine the IC50 values against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, oxadiazole derivatives exhibited IC50 values ranging from 18.78 µM to over 200 µM depending on the specific structure and substituents .
CompoundCell LineIC50 (µM)
1MCF-729
2HeLa73
3HUH710.1
  • Mechanism of Action :
    • The presence of the oxadiazole ring is believed to enhance lipophilicity, facilitating cellular uptake and interaction with biological targets such as thymidylate synthase (TS), crucial for DNA synthesis .

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been investigated. The synthesized derivatives showed varying degrees of activity against both gram-positive and gram-negative bacteria.

  • Antimicrobial Testing :
    • Compounds were tested using disc diffusion methods and broth microdilution assays. Results indicated that some derivatives exhibited potent activity against Bacillus species while showing less effectiveness against gram-negative bacteria .
CompoundTarget BacteriaActivity
5cBacillus cereusModerate
5dBacillus thuringiensisGood

Case Studies

In one study, a series of oxadiazole derivatives were synthesized and screened for their biological activities. Among these, compounds containing thiophene rings showed promising results in both cytotoxicity and antimicrobial assays .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Compounds

Compound Name Aryl Group Oxadiazole Substituent Core Structure Molecular Weight (g/mol) Key Features References
1-(3-Fluorobenzyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea (Target) 3-Fluorobenzyl Thiophen-3-yl Urea ~425 (estimated) Enhanced lipophilicity from fluorine; thiophene improves π-interactions
1-(2-Chlorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea 2-Chlorophenyl Pyrazin-2-yl Urea ~400 (estimated) Chlorine increases electronegativity; pyrazine may reduce solubility
N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-2-(thiophen-3-yl)acetamide (BG14112) None Pyrazin-2-yl Acetamide 369.44 Acetamide core reduces hydrogen-bonding capacity vs. urea
1-[(3-Methoxyphenyl)methyl]-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea 3-Methoxyphenyl Thiophen-3-yl Urea ~435 (estimated) Methoxy group increases polarity and may alter metabolic stability
5-Oxo-1-phenyl-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide Phenyl Thiophen-3-yl Carboxamide 436.53 Pyrrolidine carboxamide introduces conformational flexibility

Key Observations:

Methoxy substitution () increases polarity, which may enhance solubility but reduce blood-brain barrier penetration .

Oxadiazole Substituents :

  • Thiophen-3-yl (target compound) vs. pyrazin-2-yl (): Thiophene’s sulfur atom may participate in hydrophobic interactions, whereas pyrazine’s nitrogen atoms could engage in hydrogen bonding or metal coordination .

Q & A

Q. What are the common synthetic routes for preparing this urea-oxadiazole hybrid compound?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the oxadiazole ring via cyclization of a thioamide intermediate. For example, 1,2,4-oxadiazoles are often synthesized by reacting amidoximes with carboxylic acid derivatives under dehydrating conditions .
  • Step 2: Functionalization of the cyclohexyl group. A cyclohexane derivative with a reactive site (e.g., amine or carbonyl) can be coupled to the oxadiazole ring using nucleophilic substitution or condensation reactions .
  • Step 3: Urea linkage formation. Reacting an isocyanate (e.g., 3-fluorobenzyl isocyanate) with an amine-functionalized intermediate (e.g., 1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexanamine) in an inert solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts .

Example Reaction Conditions:

StepReagents/ConditionsYield (%)Reference
Oxadiazole formationNH2_2OH·HCl, EDCl, DMF, 80°C65–75
Urea coupling3-Fluorobenzyl isocyanate, Et3_3N, CH2_2Cl2_2, reflux70–85

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H NMR: Signals for the fluorobenzyl group (δ 4.3–4.5 ppm for CH2_2), thiophene protons (δ 6.8–7.5 ppm), and urea NH (δ 5.5–6.0 ppm) .
    • 13^{13}C NMR: Peaks for the oxadiazole ring (δ 165–170 ppm) and fluorinated aromatic carbons (δ 115–130 ppm) .
  • X-ray Crystallography: SHELX software refines crystal structures to confirm bond lengths and angles, especially for the oxadiazole and urea moieties .
  • Mass Spectrometry (HRMS): Molecular ion peaks matching the exact mass (e.g., [M+H]+^+ at m/z 427.12) .

Advanced Research Questions

Q. What strategies optimize the yield of the oxadiazole ring formation?

Methodological Answer:

  • Catalyst Screening: Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 enhance cyclization efficiency by reducing side reactions .
  • Flow Chemistry: Continuous-flow systems improve reaction control and scalability. For example, using a microreactor at 100°C with residence time <10 minutes increases yield by 15–20% compared to batch methods .
  • Design of Experiments (DoE): Statistical optimization (e.g., response surface methodology) identifies critical factors like temperature, solvent polarity, and reagent stoichiometry .

Optimization Table:

FactorOptimal RangeImpact on YieldReference
Temperature70–80°CPrevents decomposition
SolventPEG-400Enhances catalyst activity
Catalyst Loading10 wt%Maximizes cyclization rate

Q. How do computational methods elucidate the compound’s bioactivity or stability?

Methodological Answer:

  • Molecular Docking: Simulations using AutoDock Vina predict binding affinity to biological targets (e.g., antifungal enzymes) by aligning the oxadiazole and thiophene moieties in hydrophobic pockets .
  • DFT Calculations: B3LYP/6-31G(d) models analyze electron distribution, revealing nucleophilic sites (e.g., urea NH) prone to hydrolysis under acidic conditions .
  • MD Simulations: Assess stability in aqueous environments; the cyclohexyl group reduces solubility but enhances membrane permeability .

Key Computational Findings:

  • Hydrolysis Sensitivity: Urea bond cleavage occurs at pH < 3, requiring formulation in enteric coatings for oral delivery .
  • LogP Value: Predicted logP = 3.2 (±0.3) indicates moderate lipophilicity, suitable for blood-brain barrier penetration .

Q. How can researchers resolve contradictions in spectral or biological data?

Methodological Answer:

  • Case Study – Conflicting NMR Peaks: If NH protons are missing in 1^1H NMR, deuterated solvents (e.g., DMSO-d6_6) or variable-temperature NMR (VT-NMR) can confirm proton exchange effects .
  • Biological Replicability: Use orthogonal assays (e.g., enzyme inhibition + cell viability) to validate activity. For example, antifungal activity reported in may require MIC testing against Candida albicans to rule off-target effects.
  • Crystallographic Ambiguities: SHELXL refinement with TWIN commands resolves twinning issues in X-ray data, ensuring accurate bond angle measurements .

Q. What methodologies assess the compound’s structure-activity relationships (SAR)?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 3-fluorobenzyl with 4-chlorobenzyl) and compare bioactivity .
  • Pharmacophore Mapping: Overlay active/inactive analogs to identify critical moieties (e.g., oxadiazole ring essential for hydrogen bonding) .
  • Free-Wilson Analysis: Quantify contributions of substituents (e.g., thiophene vs. phenyl) to antifungal potency using regression models .

SAR Data Example:

SubstituentAntifungal IC50_{50} (µM)Reference
Thiophene-3-yl2.1 ± 0.3
Phenyl12.5 ± 1.2

Q. How is the compound’s stability profiled under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
  • HPLC-MS Monitoring: Track degradation products (e.g., hydrolyzed urea to amines) using a C18 column and 0.1% formic acid mobile phase .
  • Kinetic Modeling: Calculate shelf-life (t90_{90}) using Arrhenius equations; stability increases with lyophilization .

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